![molecular formula C2H5NO2 B1339739 Glycine-N,N,O-d3 CAS No. 4896-76-8](/img/structure/B1339739.png)
Glycine-N,N,O-d3
Overview
Description
Glycine-N,N,O-d3 is a labelled form of glycine, which is one of the non-essential amino acids for humans . It acts as an inhibitory neurotransmitter in the central nervous system .
Synthesis Analysis
The synthesis of Glycine-N,N,O-d3 involves complex chemical reactions. One study discusses the N-glycoside synthesis through combined copper- and photoredox-catalysed N-glycosylation of N-nucleophiles . Another study describes a method for the quantitative analysis of mixtures of glycine and its oligomers by ion-pair high-performance liquid chromatography (IP-HPLC) .Molecular Structure Analysis
The molecular formula of Glycine-N,N,O-d3 is C2H5NO2 . It has a molecular weight of 78.09 g/mol . The InChI representation is InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i/hD3 .Physical And Chemical Properties Analysis
Glycine-N,N,O-d3 has a molecular weight of 78.09 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 78.050858640 g/mol . It has a topological polar surface area of 63.3 Ų .Scientific Research Applications
Nonlinear Optical Material Research
Glycine-N,N,O-d3 and its derivatives are extensively studied for their nonlinear optical (NLO) properties. These compounds are particularly interesting due to their zwitterionic nature, which facilitates the formation of noncentrosymmetric structures essential for NLO applications . The presence of donor carboxylic acid (COOH) groups and proton acceptor amino (NH2) groups in glycine allows it to create hydrogen bonds, leading to unique NLO properties that are valuable in fields like fiber optic communication and photonic device fabrication .
Nanotechnology and Sensor Development
In nanotechnology, Glycine-N,N,O-d3 is used to investigate interactions with nanoparticles, such as zinc oxide nanoclusters. These studies provide insights into the adsorption processes and the potential of glycine-functionalized nanoparticles in the development of nanobiosensors. Such sensors could be highly sensitive to amino acids and might be used for early detection of chronic diseases through protein nitration .
Anti-Inflammatory Research
Glycine-N,N,O-d3 plays a role in anti-inflammatory research due to its ability to modulate the expression of nuclear factor kappa B (NF-κB) in various cells. This modulation is crucial in preventing the development of chronic inflammation, making glycine supplementation a topic of interest for dietary interventions aimed at reducing inflammation-related health issues .
Photonic Devices
The third-order nonlinear optical properties of glycine derivatives make them suitable for the creation of photonic devices. These devices leverage the nonlinear response characteristics of glycine compounds for applications in electro-optical modulation, signal amplification, and high-density memory storage .
Material Science
In material science, the study of glycine and its isotopically labeled forms like Glycine-N,N,O-d3 contributes to understanding the growth and properties of crystals. These crystals can be used in NLO devices due to their favorable optical and thermal properties, as well as their low dielectric loss, which indicates defect-free growth .
Future Directions
properties
IUPAC Name |
deuterio 2-(dideuterioamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i/hD3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-ZRLBSURWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])CC(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583553 | |
Record name | (N,N,O-~2~H_3_)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine-N,N,O-d3 | |
CAS RN |
4896-76-8 | |
Record name | Glycine-N,N,1-d3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4896-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (N,N,O-~2~H_3_)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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